Sodium 2-acetamidomalonate Sodium 2-acetamidomalonate
Brand Name: Vulcanchem
CAS No.: 117976-12-2
VCID: VC4217329
InChI: InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2
SMILES: CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula: C5H5NNa2O5
Molecular Weight: 205.077

Sodium 2-acetamidomalonate

CAS No.: 117976-12-2

Cat. No.: VC4217329

Molecular Formula: C5H5NNa2O5

Molecular Weight: 205.077

* For research use only. Not for human or veterinary use.

Sodium 2-acetamidomalonate - 117976-12-2

Specification

CAS No. 117976-12-2
Molecular Formula C5H5NNa2O5
Molecular Weight 205.077
IUPAC Name disodium;2-acetamidopropanedioate
Standard InChI InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2
Standard InChI Key DZHMKRWQGAVIJB-UHFFFAOYSA-L
SMILES CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Fundamental Properties

Sodium 2-acetamidomalonate features a malonic acid core where one hydrogen atom on the central carbon is replaced by an acetamido group (-NHCOCH₃). The sodium counterion enhances solubility in polar solvents, facilitating its use in aqueous and alcoholic reaction media. Key physicochemical properties include:

PropertyValue/DescriptionSource Reference
Molecular FormulaC₅H₆NNaO₅
SolubilityHigh in water, methanol, ethanol
ReactivityAlkylation, hydrolysis, decarboxylation
StabilityStable under inert conditions; hygroscopic

The acetamido group acts as a protecting group for the amine functionality, preventing undesired side reactions during synthetic transformations . This protection is reversible under acidic or basic hydrolysis conditions, enabling selective deprotection in multi-step syntheses .

Synthetic Routes and Industrial Preparation

Nitrosation and Reductive Acylation

The synthesis of sodium 2-acetamidomalonate begins with diethyl malonate as the starting material. In a nitrosation step, diethyl malonate reacts with sodium nitrite (NaNO₂) in acetic acid to form diethyl isonitrosomalonate (α-oximinomalonic acid diethyl ester) . This intermediate is then subjected to reductive acylation using zinc powder in a mixture of acetic acid and acetic anhydride, yielding diethyl acetamidomalonate . Subsequent saponification with sodium hydroxide converts the ester groups into carboxylates, producing the sodium salt.

Critical reaction conditions for optimal yield include:

  • Nitrosation: 0–5°C during acetic acid addition, followed by 35–45°C for 10–15 hours .

  • Reductive Acylation: Zinc powder addition at 40–50°C, with a 2-hour post-reaction incubation at 50–60°C .

  • Saponification: Controlled pH adjustment to avoid premature decarboxylation.

Industrial-scale production (as described in CN104610082A and CN103922959A) emphasizes cost efficiency by recycling solvents like dichloromethane and acetic acid, achieving yields exceeding 80% .

Phase-Transfer Catalysis

Recent patents describe improved methodologies using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nitrosation in biphasic systems . This approach reduces reaction times from 12 hours to 6 hours while maintaining high purity (>99% by HPLC) .

Reactivity and Applications in Organic Synthesis

Alkylation and Amino Acid Synthesis

Sodium 2-acetamidomalonate’s enolate form reacts readily with alkyl halides (e.g., benzyl chloride) to form α-substituted derivatives. For example, phenylalanine analogs are synthesized via alkylation followed by hydrolysis and decarboxylation :

DEAM+R-XNaOEtAlkylated DEAMH₃O⁺/Δα-Amino Acid\text{DEAM} + \text{R-X} \xrightarrow{\text{NaOEt}} \text{Alkylated DEAM} \xrightarrow{\text{H₃O⁺/Δ}} \text{α-Amino Acid}

This method produces racemic amino acids, which can be resolved enzymatically or via chiral chromatography .

Pharmaceutical Intermediates

Comparative Analysis of Synthetic Methods

The table below contrasts traditional and modern synthetic approaches:

ParameterTraditional Method (No Catalyst)Phase-Transfer Catalysis
Reaction Time12–15 hours6–8 hours
Yield75–80%82–85%
Purity (HPLC)99.6%99.8%
Solvent RecoveryPartial>95%
Byproduct ManagementComplex filtrationSimplified workflow

Phase-transfer catalysis emerges as superior due to reduced energy consumption and waste generation .

Challenges and Future Directions

Despite its utility, sodium 2-acetamidomalonate’s hygroscopic nature complicates storage and handling. Advances in co-crystallization with inert matrices (e.g., cellulose derivatives) aim to improve stability . Additionally, enzymatic methods for enantioselective alkylation are under exploration to bypass racemic synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator